1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide

Carbonic Anhydrase IX Tumor Hypoxia Stopped-Flow CO₂ Hydrase Assay

Reproducing the single-digit nanomolar potency against tumor-associated carbonic anhydrases hCA IX and XII requires the exact N-trifluoroacetyl congener. Sourcing generic N-alkyl or N-aroyl indoline-5-sulfonamides will result in inactive or weakly potent compounds (Ki > 10,000 nM or ~140 nM). This product ensures accurate probe activity. - Verified hCA IX Ki = 6.90 nM, hCA XII Ki = 4.10 nM by gold-standard stopped-flow assay. - Enables hypoxia-selective growth inhibition and chemoresistance reversal studies with superior target engagement vs. earlier probes. - Dual-utility intermediate: serves as a direct CA inhibitor or a traceless N-protected scaffold for library synthesis.

Molecular Formula C10H9F3N2O3S
Molecular Weight 294.25 g/mol
Cat. No. B13343243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide
Molecular FormulaC10H9F3N2O3S
Molecular Weight294.25 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=C(C=C2)S(=O)(=O)N)C(=O)C(F)(F)F
InChIInChI=1S/C10H9F3N2O3S/c11-10(12,13)9(16)15-4-3-6-5-7(19(14,17)18)1-2-8(6)15/h1-2,5H,3-4H2,(H2,14,17,18)
InChIKeyAHOWPOTYALGCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoroacetyl Indoline-Sulfonamide CA IX/XII Inhibitor


1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide (CAS 203861-18-1) is an N-acylated indoline-5-sulfonamide bearing an electron-withdrawing trifluoroacetyl group at the indoline 1-position. It has been characterized as a low-nanomolar inhibitor of the tumor-associated carbonic anhydrase isoforms hCA IX (Ki = 6.90 nM) and hCA XII (Ki = 4.10 nM) via stopped-flow CO₂ hydrase assay [1]. The compound belongs to a broader class of 1-acyl-indoline-5-sulfonamides under investigation for targeting hypoxia-driven acidosis and chemoresistance in solid tumors [2].

Why Generic Indoline-Sulfonamide Analogs Are Not Substitutable


Within the 1-acyl-indoline-5-sulfonamide chemotype, CA IX and CA XII inhibitory potency is exquisitely sensitive to the nature of the N-acyl substituent. While unsubstituted and N-alkyl indoline-5-sulfonamides are essentially inactive against the tumor-associated isoforms (Ki > 10,000 nM), certain N-aroyl derivatives achieve modest potency in the 100–200 nM range [1]. The trifluoroacetyl substituent introduces a distinct combination of strong electron withdrawal, reduced steric bulk relative to benzoyl analogs, and unique hydrogen-bond acceptor capacity via the CF₃ group—factors that collectively drive a >20-fold enhancement in CA IX affinity relative to the most potent 1-aroyl comparator identified to date [2]. These structure-activity relationship (SAR) discontinuities mean that simple N-acyl substitutions are not interchangeable; procurement of the specific trifluoroacetyl congener is essential to reproduce the reported potency and selectivity profile.

Quantitative Differentiation Evidence


CA IX Potency Advantage over Top Aroyl Analog

The target compound inhibits recombinant human CA IX with a Ki of 6.90 nM, measured by stopped-flow CO₂ hydrase assay after 15 min preincubation [1]. In contrast, compound 4f (1-(3-chlorobenzoyl)-indoline-5-sulfonamide), identified as the most potent CA IX inhibitor in a systematic 21-compound library of 1-acyl-indoline-5-sulfonamides, exhibits a Ki of 141.2 nM under the same assay methodology [2]. This represents a 20.5-fold potency advantage for the trifluoroacetyl derivative over the best-in-series aroyl analog.

Carbonic Anhydrase IX Tumor Hypoxia Stopped-Flow CO₂ Hydrase Assay

CA XII Potency Advantage over Best Acyl Comparator

Against recombinant human CA XII, the target compound demonstrates a Ki of 4.10 nM [1]. Compound 4d (1-(4-substituted benzoyl)-indoline-5-sulfonamide), the most potent CA XII inhibitor in the 2022 indoline-5-sulfonamide library, achieves a Ki of 41.3 nM [2]. The trifluoroacetyl derivative is therefore approximately 10.1-fold more potent against this tumor-associated isoform, which is implicated in the acidification of the extracellular tumor microenvironment and the promotion of invasion and metastasis.

Carbonic Anhydrase XII Tumor Acidosis Metastatic Phenotype

Superior CA IX Inhibition vs. Clinical Acetazolamide

Acetazolamide (AAZ) is the prototypical clinically approved carbonic anhydrase inhibitor. In the same stopped-flow assay format, AAZ inhibits hCA IX with a Ki of 25.7 nM [1]. The target compound (Ki = 6.90 nM) [2] is 3.7-fold more potent against this tumor-associated isoform. For hCA XII, the target compound (Ki = 4.10 nM) slightly outperforms AAZ (Ki = 5.7 nM) [1][2]. This comparison establishes that the trifluoroacetyl-indoline-5-sulfonamide is not merely a research curiosity but surpasses the established clinical benchmark on the oncologically relevant CA isoforms.

Acetazolamide Benchmark Clinical CA Inhibitor Reference CA IX Selectivity

Dual Motif: Potency Driver and Protective Group

Unlike metabolically stable N-aroyl congeners (e.g., 3-chlorobenzoyl derivative 4f), the N-trifluoroacetyl group can be selectively removed under mild basic conditions to liberate the free indoline-5-sulfonamide scaffold. This property has been exploited in the synthesis of 4-phenyl-1-(indoline-5-sulfonyl)-2-imidazolone antitumor agents, where N-trifluoroacetyl-indoline-5-sulfonyl chloride was used as a key intermediate; the trifluoroacetyl group was subsequently deprotected to enable further N-functionalization [1]. This duality—serving simultaneously as a potency-enhancing pharmacophoric element and a traceless protective group—distinguishes the trifluoroacetyl derivative from both unsubstituted indoline-5-sulfonamide (inactive against CA IX/XII) and stable N-aroyl analogs (which cannot be readily deprotected for library expansion).

Synthetic Intermediate Protective Group Strategy Indoline-5-sulfonamide Library Synthesis

High-Impact Preclinical Applications


Hypoxia-Selective Antiproliferative Studies in MCF7

Based on its single-digit nanomolar CA IX and CA XII inhibition (Ki = 6.90 nM and 4.10 nM, respectively) [1], this compound is optimally suited as a chemical probe in hypoxia-selective growth inhibition assays. Krymov et al. (2022) demonstrated that 1-acyl-indoline-5-sulfonamides with CA IX Ki values in the ~140 nM range suppress MCF7 breast cancer cell growth under hypoxia (IC₅₀ = 12.9 µM for compound 4f) and partially inhibit hypoxia-induced CA IX expression in A431 skin cancer cells [2]. Given the 20.5-fold greater CA IX potency of the trifluoroacetyl derivative, it represents a logical next-generation probe for quantifying the relationship between CA IX occupancy and antiproliferative response under physiologically relevant low-oxygen conditions.

Reversal of P-gp-Mediated Doxorubicin Chemoresistance

Indoline-5-sulfonamides 4e and 4f were shown to reverse chemoresistance to doxorubicin in K562/4 leukemia cells overexpressing P-glycoprotein (P-gp) [1]. The superior CA IX/XII potency of the trifluoroacetyl derivative (6.90 nM and 4.10 nM vs. 141.2 nM and 111.7 nM for 4f) [2] positions it as a high-priority candidate for evaluating whether enhanced target engagement translates into more effective chemosensitization at lower concentrations. This application is directly relevant to programs addressing multidrug resistance in hematological and solid tumors where P-gp overexpression is a documented resistance mechanism.

Library Expansion via N-Deprotection and Diversification

The trifluoroacetyl group serves as a traceless N-protecting group that can be removed under basic conditions to reveal the free indoline-5-sulfonamide scaffold [1]. This enables procurement of a single intermediate that supports two distinct workflows: (i) direct use as a potent CA IX/XII inhibitor for biological screening, and (ii) deprotection and subsequent N-functionalization (alkylation, acylation, sulfonylation) to generate diverse compound libraries for structure-activity relationship exploration. This dual utility reduces procurement complexity and cost for medicinal chemistry groups compared to sourcing separate protected and unprotected intermediates.

Benchmarking Reference for CA IX/XII Inhibitor Chemotypes

With its well-characterized inhibition constants (hCA IX Ki = 6.90 nM, hCA XII Ki = 4.10 nM) measured by the gold-standard stopped-flow CO₂ hydrase assay [1], this compound serves as an ideal reference inhibitor for head-to-head comparisons when evaluating novel chemotypes targeting the same isoforms. Its potency advantage over acetazolamide (hCA IX: 3.7-fold; hCA XII: 1.4-fold) [2] provides a meaningful performance benchmark that new chemical entities must match or exceed to merit further development, establishing it as a critical control compound in CA inhibitor discovery programs.

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